

Comprehensive Application Notes and Protocols for PVP K30 Solid Dispersions

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Introduction to Solid Dispersions and PVP K30

Solid dispersions represent a pivotal formulation strategy to overcome the solubility and bioavailability challenges of **Biopharmaceutics Classification System (BCS) Class II** drugs, which exhibit poor aqueous solubility but good permeability. A solid dispersion is defined as a system where a hydrophobic **Active Pharmaceutical Ingredient (API)** is dispersed within a hydrophilic polymeric matrix. **Polyvinylpyrrolidone K30 (PVP K30)** is a widely employed, non-toxic, and highly biocompatible polymer excipient that acts as an ideal carrier for solid dispersions due to its ability to inhibit crystallization, enhance wettability, and maintain drug supersaturation [1] [2].

The fundamental mechanism behind the success of PVP K30 lies in its capacity to convert a crystalline drug into a higher-energy **amorphous state**.

- **Molecular Dispersion:** The drug is molecularly dispersed within the polymer chains, breaking its crystal lattice and reducing the energy required for dissolution [2].
- **Hydrogen Bonding:** The carbonyl group (C=O) in the PVP K30 pyrrolidone ring can form intermolecular hydrogen bonds with drug molecules containing hydrogen-donating groups (e.g., -OH, -COOH). This interaction is critical for stabilizing the amorphous form and preventing recrystallization [3] [4].
- **Improved Wetting:** The hydrophilic polymer matrix reduces the interfacial tension between the drug and the dissolution medium, leading to better wetting and a larger effective surface area for dissolution [4] [2].

Key Mechanisms and Experimental Evidence

The efficacy of PVP K30 solid dispersions is demonstrated by multiple preclinical studies, which show dramatic improvements in both in vitro dissolution and in vivo bioavailability.

Evidence from Model Compounds

The table below summarizes quantitative data from recent studies on different APIs, illustrating the profound impact of PVP K30-based solid dispersions.

Table 1: Experimental Efficacy of PVP K30 Solid Dispersions on Model Compounds

| API (Reference) | Formulation Details | In Vitro Dissolution Enhancement | In Vivo Bioavailability Outcome |
|-----------------------|--|--|---|
| Breviscapine [3] | Solid Dispersion Tablet (PVP K30, MCC, Crospovidone) | Drug release reached 90% vs. 40% for commercial tablets. | Bioavailability increased by 3.45-fold in beagle dogs. |
| Genistein (GEN) [4] | SD (1:7 drug-to-polymer ratio) prepared by solvent rotary evaporation. | Drug release at 60 min increased by 482-fold compared to pure GEN. | In rats, C_{max} increased 6.86-fold and AUC₀₋₂₄ increased 2.06-fold . |
| trans-Resveratrol [5] | Solid dispersion incorporated into a PVP polymeric film. | Sustained release profile with 82-93% cumulative release over 24 hours. | Effective skin retention (43-53% over 24 h) and 66% reduction in inflammation in a mouse model. |

These studies underscore two key points:

- The **drug-to-polymer ratio** is a critical factor for optimization, as seen with Genistein where a 1:7 ratio was identified as optimal [4].
- The solid dispersion can be further incorporated into final dosage forms like **tablets** or **polymeric films** without losing its performance benefits, enabling flexible drug product design [3] [5].

Formulation Methodology and Workflow

Selecting the appropriate preparation method is crucial for creating a physically stable and high-performance solid dispersion.

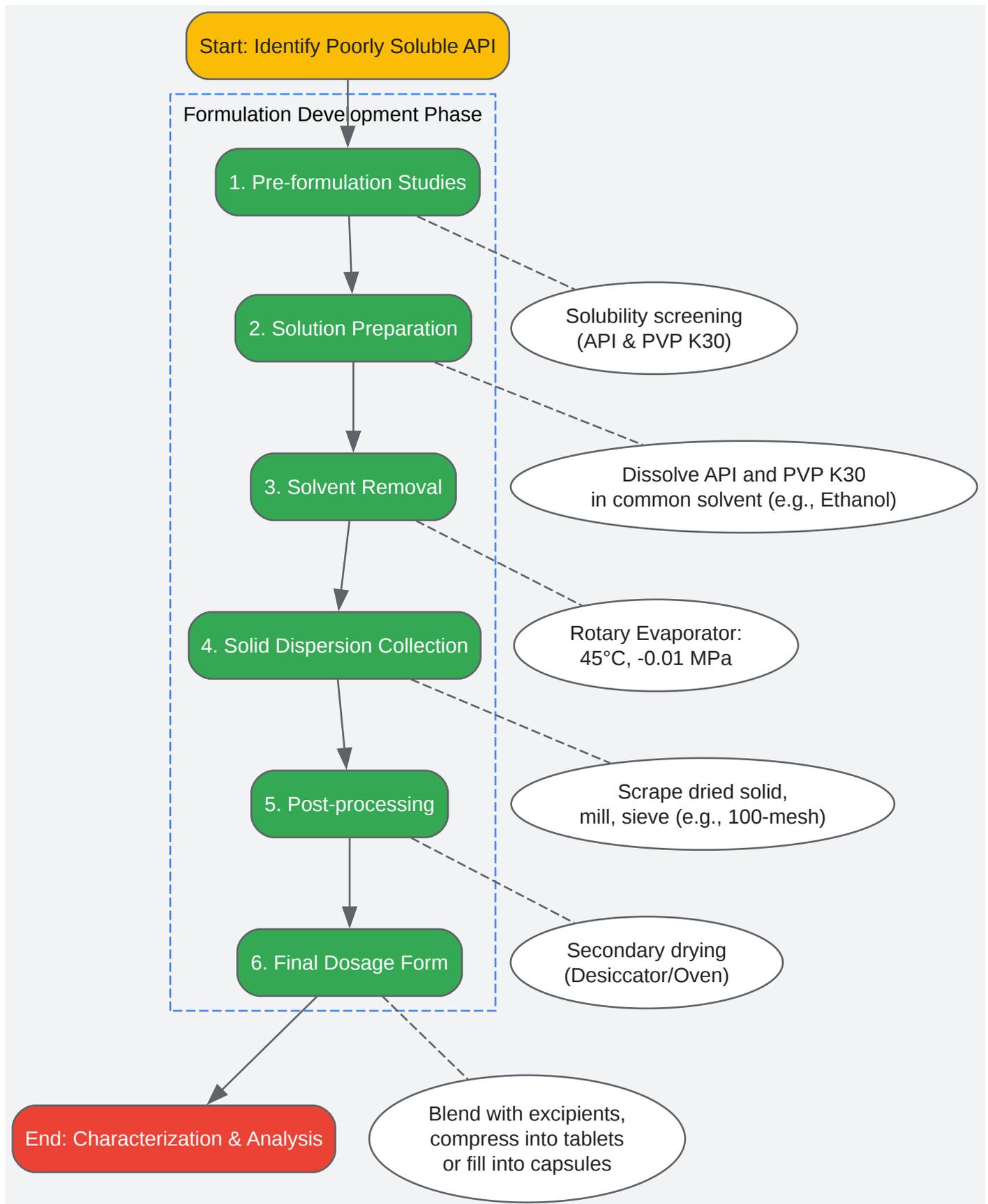
Table 2: Common Methods for Preparing PVP K30 Solid Dispersions

| Method | Principle | Key Advantages | Key Limitations | Suitability for PVP K30 |
|--------|-----------|----------------|-----------------|-------------------------|
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| **Solvent Rotary Evaporation** [4] | API and polymer are dissolved in a common volatile solvent (e.g., ethanol) which is then removed under vacuum. | - Low operating temperature.

- Prevents thermal degradation.
- Simple operation and low cost. | - Residual solvent removal.
- Not ideal for solvents with high boiling points. | **Excellent.** PVP K30 is highly soluble in water and various organic solvents like ethanol. | | **Spray Drying** [5] | The drug-polymer solution is atomized into a hot air chamber, producing small, hollow spherical particles. | - Rapid drying kinetics.
- Scalable for continuous manufacturing.
- Good control over particle size. | - High equipment cost.
- Optimization of multiple parameters (e.g., inlet temp, feed rate). | **Excellent.** Produces fine, free-flowing powder suitable for direct compression. | | **Hot-Melt Extrusion (HME)** | The physical mixture of API and polymer is heated and mixed under shear forces in an extruder. | - Solvent-free process.
- Continuous production. | - Requires API and polymer to be thermally stable above their glass transition or melting point. | **Moderate.** PVP K30 has a high T_g, which may require high processing temperatures. |

The following workflow outlines the key stages in developing a solid dispersion via the widely used solvent evaporation method.



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Diagram 1: Solid dispersion formulation workflow.

Detailed Experimental Protocol

This section provides a step-by-step protocol for preparing a Genistein-PVP K30 solid dispersion via solvent rotary evaporation, a method proven to significantly enhance dissolution [4].

Materials and Equipment

- **API:** Genistein (purity $\geq 98\%$) or other target drug.
- **Polymer:** PVP K30 (Pharmaceutical Grade).
- **Solvent:** Anhydrous Ethanol (Chromatographic Grade).
- **Equipment:** Rotary Evaporator (e.g., RE-52AA, YaRong), Water Bath, Vacuum Pump, Analytical Balance, Oven or Desiccator, Sieve (100-mesh, 75-100 μm).
- **Characterization Tools:** HPLC, DSC, PXRD, FT-IR, Dissolution Tester.

Step-by-Step Procedure

- **Weighing:** Accurately weigh Genistein and PVP K30 according to the desired ratio (e.g., 1:1, 1:3, 1:5, 1:7, 1:9 w/w). A 1:7 ratio has shown optimal results for Genistein [4].
- **Dissolution:** Transfer the weighed materials into a round-bottom flask. Add a sufficient volume of anhydrous ethanol to completely dissolve both the API and the polymer. Seal the flask and stir using a magnetic stirrer until a clear, homogeneous solution is formed.
- **Solvent Removal:** Attach the flask to the rotary evaporator. Set the water bath temperature to **45°C** and the system pressure to **-0.01 MPa** (vacuum). Rotate the flask to form a thin film, allowing the solvent to evaporate completely. This typically takes 30-60 minutes.
- **Drying:** After evaporation, carefully scrape the resulting solid mass from the flask. Place it in a desiccator or a controlled temperature oven at approximately **25°C** for 12-24 hours to remove any residual solvent.
- **Milling and Sieving:** Gently grind the dried solid dispersion and pass it through a **100-mesh sieve** (aperture 75-100 μm) to obtain a fine, uniform powder.
- **Storage:** Store the final solid dispersion powder in a tightly sealed container within a desiccator, protected from light, heat, and moisture until further use.

Characterization Techniques and Protocols

A multi-faceted analytical approach is essential to confirm the successful formation of the solid dispersion and understand its physicochemical properties.

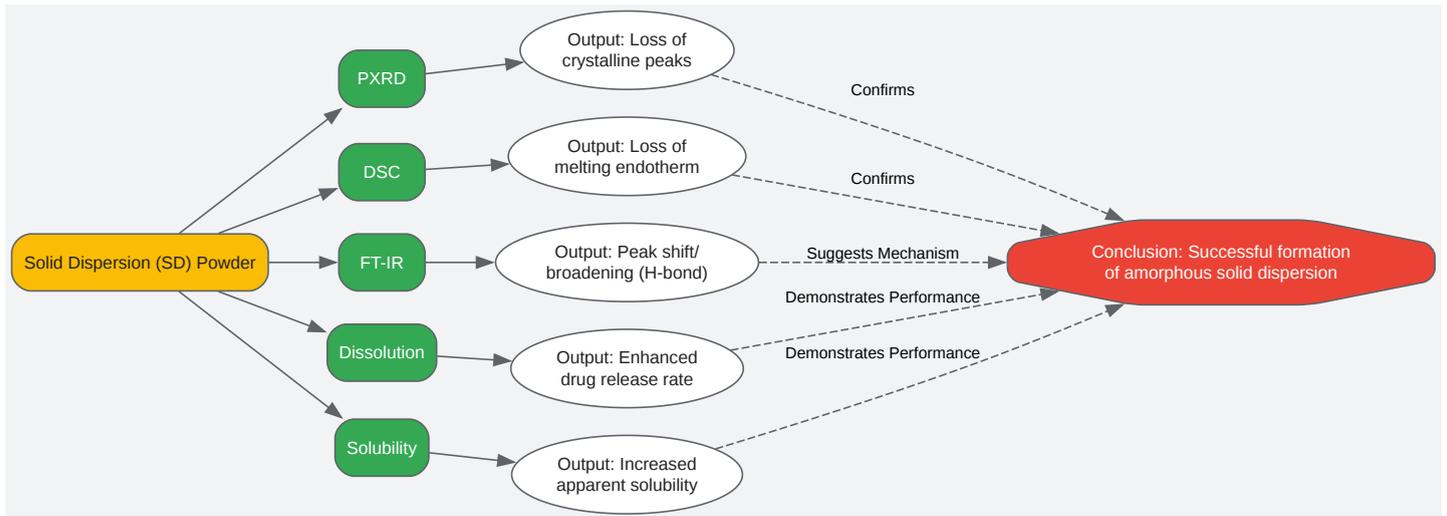
Table 3: Key Characterization Methods for PVP K30 Solid Dispersions

| Technique | Primary Objective | Critical Observations for Successful SD | Experimental Protocol Highlights |
|-----------|-------------------|---|----------------------------------|
|-----------|-------------------|---|----------------------------------|

| **Powder X-ray Diffraction (PXRD)** [4] | Determine crystalline/amorphous state of the API. | **Disappearance** of characteristic sharp diffraction peaks of the crystalline API. | - **Equipment:** Bruker D8 Advance.

- **Parameters:** $2\theta = 5\text{--}35^\circ$, step 0.01° , Cu-K α radiation. | | **Differential Scanning Calorimetry (DSC)** [4] | Detect thermal events (melting, glass transition). | **Disappearance** of the API's melting endotherm. | - **Equipment:** TA Instruments Q2000.
- **Parameters:** $25\text{--}320^\circ\text{C}$, $10^\circ\text{C}/\text{min}$, N $_2$ purge. | | **Fourier Transform Infrared Spectroscopy (FT-IR)** [5] [4] | Identify intermolecular interactions (e.g., H-bonding). | **Shift or broadening** of API's functional group peaks (e.g., -OH, C=O stretching). | - **Sample Prep:** KBr pellet method (2 mg sample + 200 mg KBr).
- **Range:** $4000\text{--}500\text{ cm}^{-1}$. | | **In Vitro Dissolution Test** [3] [4] | Evaluate drug release performance. | **Significantly higher** release rate and extent vs. pure API or physical mixture. | - **Apparatus:** USP Type II (Paddle).
- **Medium:** 900 mL Phosphate Buffer, pH 6.8.
- **Conditions:** $37 \pm 0.5^\circ\text{C}$, 250 rpm.
- **Analysis:** HPLC/UV at predetermined time points. | | **Saturation Solubility** [4] | Measure the equilibrium solubility. | **Marked increase** in solubility of the SD compared to the pure API. | - **Method:** Shake-flask.
- **Conditions:** Excess sample in pH 6.8 buffer, 37°C , 24 h shaking. |

The relationship between these characterization techniques and their role in confirming solid dispersion formation is illustrated below.



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Diagram 2: Solid dispersion characterization pathway.

Formulation into Final Dosage Forms

The solid dispersion powder is an intermediate product that must be incorporated into a final dosage form.

Two common approaches are:

- **Tablets:** The solid dispersion powder can be blended with additional excipients such as **microcrystalline cellulose (MCC)** as a filler, **croscarmellose sodium** or **crospovidone** as a disintegrant, and **magnesium stearate** as a lubricant. The mixture is then compressed into tablets. Studies show that this process maintains the enhanced dissolution profile of the solid dispersion [3].
- **Polymeric Films:** For topical delivery, the solid dispersion can be incorporated into a **PVP-based polymeric film**. The solid dispersion powder is re-dissolved in a water-ethanol mixture with film-forming polymers (e.g., PVP 360), plasticizers (e.g., glycerin, PEG 400), and preservatives. The solution is cast into a Petri dish and dried to form a flexible film, enabling controlled drug delivery to the skin [5].

Conclusion

PVP K30-based solid dispersions are a robust and versatile formulation strategy for enhancing the dissolution and bioavailability of poorly soluble drugs. The successful development hinges on:

- Systematic screening of the **drug-to-polymer ratio**.
- Selecting an appropriate preparation method like **solvent rotary evaporation**.
- Rigorous characterization using a suite of analytical techniques (**PXRD, DSC, FT-IR**) to confirm the amorphous state and intermolecular interactions.
- Formulating the intermediate solid dispersion into a patient-friendly dosage form like a **tablet or film**.

By adhering to the detailed protocols and application notes outlined in this document, researchers can effectively leverage PVP K30 to overcome significant development challenges and bring more effective drug products to market.

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